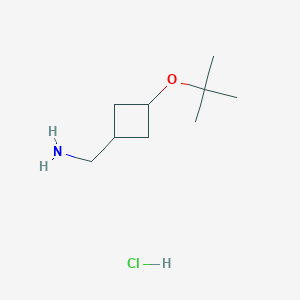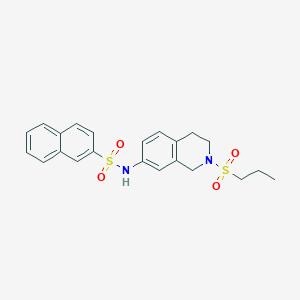
1-(3,4-dichlorobenzyl)-2-oxo-N-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dichlorobenzyl)-2-oxo-N-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxamide is a useful research compound. Its molecular formula is C18H13Cl2N3O2 and its molecular weight is 374.22. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Generation of Polysubstituted Pyridinecarboxylic Acid Derivatives : Research has shown methods for generating polysubstituted 2-pyridinecarboxylic acid derivatives, potentially including compounds similar to the one , through selective reactions involving chlorimine functions. This synthesis pathway is crucial for creating a variety of pyridine systems, highlighting the chemical flexibility and utility of such compounds in heterocyclic chemistry (Dubois et al., 1996).
Synthesis of Novel Pyrido and Pyrimidines : The development of new pyrido and pyrimidine derivatives from related pyridinecarboxamides showcases the compound's role in forming fused heterocyclic systems. This work underlines the importance of these compounds in constructing complex heterocyclic architectures (Bakhite et al., 2005).
New Synthesis Pathways : Studies have detailed new and versatile methods for preparing related pyridinecarboxamide derivatives. These methods highlight the adaptability and significance of such compounds in synthetic chemistry, providing insights into efficient synthesis strategies (Cativiela et al., 1982).
Potential Applications
Heterocyclic Synthesis Utility : The use of enaminonitriles in heterocyclic synthesis, leading to the creation of new pyrazole, pyridine, and pyrimidine derivatives, demonstrates the compound's potential as a precursor in synthesizing pharmacologically relevant heterocycles (Fadda et al., 2012).
Metal Complex Formation : The structural characterization of metal complexes containing related pyridinecarboxamide derivatives indicates potential applications in materials science and coordination chemistry. These complexes could have implications for catalysis, magnetic materials, or as ligands in various chemical reactions (Sousa et al., 2001).
Propiedades
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-2-oxo-N-pyridin-2-ylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N3O2/c19-14-7-6-12(10-15(14)20)11-23-9-3-4-13(18(23)25)17(24)22-16-5-1-2-8-21-16/h1-10H,11H2,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUDNBSVQARJRAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propoxybenzenesulfonamide](/img/structure/B2589852.png)
![2-[4-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperazine-1-carbonyl]-3-(furan-2-yl)prop-2-enenitrile](/img/structure/B2589853.png)

![Methyl 3-({[2-(trifluoromethyl)phenyl]carbamoyl}amino)adamantane-1-carboxylate](/img/structure/B2589857.png)


![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-benzoylbenzamide](/img/structure/B2589860.png)

![2-(4-chlorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2589864.png)
![N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(2-methoxybenzyl)oxalamide](/img/structure/B2589865.png)


![(2E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-[(2-fluorophenyl)amino]prop-2-enenitrile](/img/structure/B2589869.png)
![benzo[d][1,3]dioxol-5-yl(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2589870.png)
